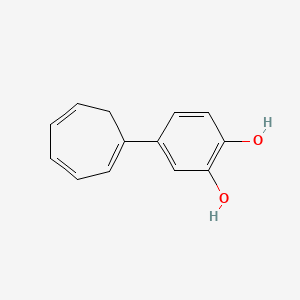
4-Cyclohepta-1,3,5-trien-1-ylbenzene-1,2-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Benzenediol, 4-(1,3,5-cycloheptatrien-1-yl)- can be achieved through several methods. One common approach involves the reaction of 1,2-benzenediol with 1,3,5-cycloheptatriene under specific conditions. The reaction typically requires a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction is carried out at elevated temperatures to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of 1,2-Benzenediol, 4-(1,3,5-cycloheptatrien-1-yl)- may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of advanced purification techniques, such as chromatography, ensures the isolation of the pure compound.
化学反应分析
Types of Reactions
1,2-Benzenediol, 4-(1,3,5-cycloheptatrien-1-yl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert the compound into dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are employed under controlled conditions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Dihydro derivatives.
Substitution: Halogenated or nitrated derivatives.
科学研究应用
1,2-Benzenediol, 4-(1,3,5-cycloheptatrien-1-yl)- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including antioxidant and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1,2-Benzenediol, 4-(1,3,5-cycloheptatrien-1-yl)- involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo redox reactions, influencing cellular processes and signaling pathways. Its unique structure allows it to interact with specific proteins, modulating their activity and leading to various biological effects.
相似化合物的比较
Similar Compounds
1,2-Benzenediol (Catechol): A simpler derivative without the cycloheptatrienyl group.
1,2-Benzenediol, 4-methyl-: A derivative with a methyl group instead of the cycloheptatrienyl group.
1,2-Benzenediol, 4-ethyl-: A derivative with an ethyl group.
Uniqueness
1,2-Benzenediol, 4-(1,3,5-cycloheptatrien-1-yl)- is unique due to the presence of the cycloheptatrienyl group, which imparts distinct chemical and physical properties
属性
CAS 编号 |
16235-31-7 |
|---|---|
分子式 |
C13H12O2 |
分子量 |
200.237 |
IUPAC 名称 |
4-cyclohepta-1,3,5-trien-1-ylbenzene-1,2-diol |
InChI |
InChI=1S/C13H12O2/c14-12-8-7-11(9-13(12)15)10-5-3-1-2-4-6-10/h1-5,7-9,14-15H,6H2 |
InChI 键 |
WTUDGKZJCWCMDK-UHFFFAOYSA-N |
SMILES |
C1C=CC=CC=C1C2=CC(=C(C=C2)O)O |
同义词 |
1,2-Benzenediol, 4-(1,3,5-cycloheptatrien-1-yl)- (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Thieno[2,3-d]pyridazine dihydrochloride](/img/structure/B578890.png)
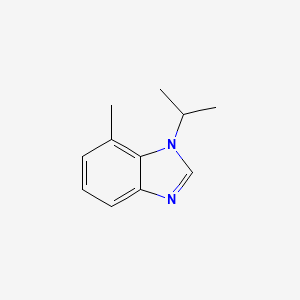
![[[2-Ethylhexoxy(hydroxy)phosphoryl]oxy-methylsilyl] 2-ethylhexyl hydrogen phosphate](/img/structure/B578896.png)
![1H,5H-Thiepino[3,4-D]carbazole](/img/structure/B578899.png)
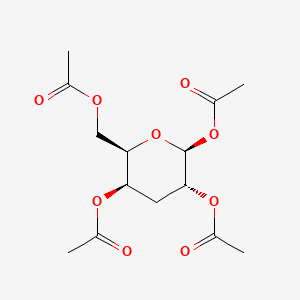
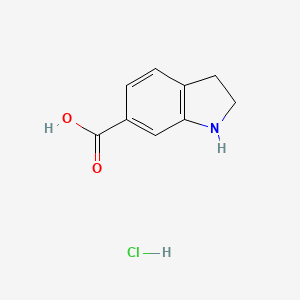
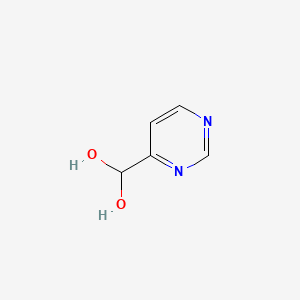
![(1R,9S)-4,12,13-trimethoxy-17-methyl-17-azatetracyclo[7.6.2.02,7.010,15]heptadeca-2,4,6,10,12,14-hexaen-5-ol](/img/structure/B578908.png)
